Cas no 2138536-05-5 (1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane)
![1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane structure](https://ja.kuujia.com/scimg/cas/2138536-05-5x500.png)
1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane 化学的及び物理的性質
名前と識別子
-
- 2138536-05-5
- 1-(2-nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane
- EN300-1169855
- 1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane
-
- インチ: 1S/C13H17N3O4S/c17-16(18)11-4-1-2-5-12(11)21(19,20)15-9-3-6-13(15)7-8-14-10-13/h1-2,4-5,14H,3,6-10H2
- InChIKey: YRLIJOQOOMKZFQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCCC21CNCC2)(=O)=O
計算された属性
- 精确分子量: 311.09397721g/mol
- 同位素质量: 311.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 513
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 1
1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1169855-250mg |
2138536-05-5 | 250mg |
$708.0 | 2023-10-03 | |||
Enamine | EN300-1169855-5000mg |
2138536-05-5 | 5000mg |
$2235.0 | 2023-10-03 | |||
Enamine | EN300-1169855-1.0g |
2138536-05-5 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1169855-100mg |
2138536-05-5 | 100mg |
$678.0 | 2023-10-03 | |||
Enamine | EN300-1169855-2500mg |
2138536-05-5 | 2500mg |
$1509.0 | 2023-10-03 | |||
Enamine | EN300-1169855-1000mg |
2138536-05-5 | 1000mg |
$770.0 | 2023-10-03 | |||
Enamine | EN300-1169855-10000mg |
2138536-05-5 | 10000mg |
$3315.0 | 2023-10-03 | |||
Enamine | EN300-1169855-50mg |
2138536-05-5 | 50mg |
$647.0 | 2023-10-03 | |||
Enamine | EN300-1169855-500mg |
2138536-05-5 | 500mg |
$739.0 | 2023-10-03 |
1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonaneに関する追加情報
1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane (CAS 2138536-05-5): A Versatile Spirocyclic Compound for Pharmaceutical Research
In the realm of pharmaceutical chemistry, 1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane (CAS 2138536-05-5) has emerged as a structurally unique compound with significant potential in drug discovery. This spirocyclic compound features a distinctive molecular architecture that combines a 1,7-diazaspiro[4.4]nonane core with a 2-nitrobenzenesulfonyl moiety, creating interesting possibilities for medicinal chemistry applications.
The growing interest in spirocyclic compounds in drug design has brought attention to this molecule, particularly as researchers explore novel scaffolds for targeting challenging biological pathways. Recent searches on scientific databases show increasing queries about "nitrobenzenesulfonyl derivatives in medicinal chemistry" and "spirocyclic nitrogen heterocycles as bioactive compounds," reflecting the current research trends that make this compound particularly relevant.
From a chemical perspective, the 1,7-diazaspiro[4.4]nonane framework offers several advantages for pharmaceutical development. The rigid spiro structure provides conformational constraint that can enhance binding selectivity, while the two nitrogen atoms serve as potential hydrogen bond acceptors or sites for further derivatization. The 2-nitrobenzenesulfonyl group adds electron-withdrawing character and may participate in specific molecular interactions, making 1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane an intriguing building block for structure-activity relationship studies.
Current applications of this compound are primarily found in academic and industrial research settings, where it serves as:
1. A versatile intermediate for the synthesis of more complex spirocyclic drug candidates
2. A scaffold for exploring new nitrogen-containing heterocycles in medicinal chemistry
3. A model compound for studying sulfonamide-containing spiro systems
4. A potential precursor for bioactive molecule development
The pharmaceutical industry's growing focus on three-dimensional molecular architectures has increased demand for compounds like 1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane. Analysis of recent patent literature reveals that similar spirocyclic sulfonamides are being investigated for various therapeutic areas, though specific applications of this exact compound remain proprietary in many cases.
From a synthetic chemistry standpoint, the preparation of 1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane typically involves multi-step procedures that highlight modern heterocyclic compound synthesis techniques. Researchers have developed optimized routes that address common challenges in spirocycle formation and sulfonamide introduction, making the compound more accessible for broader research applications.
Quality control aspects of CAS 2138536-05-5 are crucial for research applications. Reputable suppliers typically provide comprehensive analytical data including HPLC purity, NMR characterization, and mass spectrometry confirmation. These quality measures ensure researchers can reliably use this compound in sensitive biological assays and structure-activity studies.
The stability profile of 1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane makes it suitable for various research conditions. While the nitroaromatic moiety requires standard handling precautions for light-sensitive compounds, the spirocyclic core demonstrates good stability under typical laboratory storage conditions.
Future research directions for this compound may explore its potential in:
- Development of novel enzyme inhibitors targeting specific biological pathways
- Design of allosteric modulators for protein-protein interactions
- Creation of molecular probes for studying biological systems
- Exploration as a privileged structure in fragment-based drug discovery
Market trends indicate growing interest in complex nitrogen heterocycles like 1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane. Pharmaceutical companies and research institutions are increasingly seeking such compounds to expand their screening libraries and explore new chemical space for drug discovery programs.
For researchers considering working with this compound, several practical aspects should be noted:
- The compound's solubility profile varies significantly between different organic solvents
- The nitrobenzenesulfonyl group may participate in specific chemical transformations
- The spirocyclic structure offers unique opportunities for stereochemical control in further derivatization
- Standard analytical methods may require optimization for this particular molecular architecture
In conclusion, 1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane (CAS 2138536-05-5) represents an important addition to the toolbox of medicinal chemists exploring three-dimensional heterocyclic compounds. Its unique combination of structural features continues to inspire innovative research across multiple areas of pharmaceutical science, making it a compound worth watching in coming years as its full potential becomes realized through ongoing scientific investigation.
2138536-05-5 (1-(2-Nitrobenzenesulfonyl)-1,7-diazaspiro[4.4]nonane) Related Products
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 93145-74-5(Isonicotinic acid decyl ester)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)
- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)




